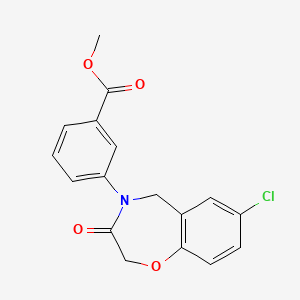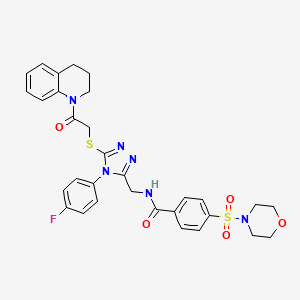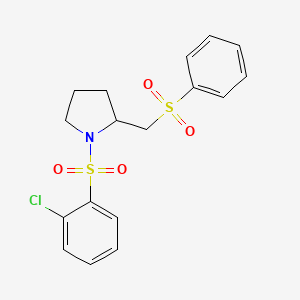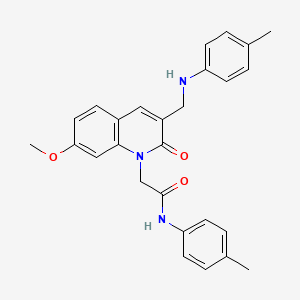
2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole compounds, such as 2-phenyl-1H-imidazole , are a type of organic compound that contain an imidazole ring. This ring is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms. The imidazole ring is a common feature in many important biological molecules, including histidine and the histidine residues in many enzymes .
Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The specific arrangement of other functional groups, such as the “methylthio” and “propyl” groups in “2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)nicotinamide”, would depend on the specific synthesis process .Chemical Reactions Analysis
Imidazole compounds can participate in a variety of chemical reactions, particularly as a part of larger biological molecules. For example, the imidazole ring in histidine can act as a nucleophile in enzyme-catalyzed reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can vary depending on their specific structure. For example, 1-benzyl-2-phenyl-1H-imidazole has a predicted boiling point of 427.9±38.0 °C and a predicted density of 1.06±0.1 g/cm3 .Scientific Research Applications
Corrosion Inhibition
A study by Chakravarthy, Mohana, and Pradeep Kumar (2014) investigated the corrosion inhibition effect of nicotinamide derivatives, including a compound similar to 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)nicotinamide, on mild steel in hydrochloric acid solution. These derivatives were found to suppress both anodic and cathodic processes, behaving as mixed-type corrosion inhibitors. The adsorption of the inhibitors was found to obey the Langmuir isotherm model, suggesting their potential as effective corrosion inhibitors in industrial applications (Chakravarthy, Mohana, & Pradeep Kumar, 2014).
Antimicrobial Activity
Patel and Shaikh (2010) synthesized new 4-Thiazolidinones of nicotinic acid, including derivatives with structures related to this compound, and tested their antimicrobial activity. These compounds showed promising results against various bacteria and fungal species, suggesting their potential use in developing new antimicrobial agents (Patel & Shaikh, 2010).
Aquaporin Inhibition
Burnett, Johnston, and Green (2015) focused on the structural characterization of nicotinamide derivatives, including those similar to this compound, as aquaporin inhibitors. Their research highlights the importance of structural modification in enhancing biological activity, such as antimicrobial, antioxidant, and anti-inflammatory properties. This study underscores the versatility of nicotinamide derivatives in biomedical applications (Burnett, Johnston, & Green, 2015).
Clinical Care and Cosmetic Applications
Research by Maiese et al. (2009) and Otte, Borelli, and Korting (2005) delves into the biologic actions of nicotinamide, particularly its role in cellular energy metabolism, oxidative stress modulation, and its cytoprotective effects against cellular inflammatory activation and apoptosis. These studies provide insights into how nicotinamide, through its various pathways, can be harnessed for treating diseases related to immune system dysfunction, diabetes, aging, and skin conditions, showcasing its broad therapeutic potential (Maiese et al., 2009); (Otte, Borelli, & Korting, 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-methylsulfanyl-N-[3-(2-phenylimidazol-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-25-19-16(9-5-10-22-19)18(24)21-11-6-13-23-14-12-20-17(23)15-7-3-2-4-8-15/h2-5,7-10,12,14H,6,11,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWLSTBFIJRUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985561.png)
![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)
![N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2985564.png)

![3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid](/img/structure/B2985569.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2985572.png)

![2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide](/img/structure/B2985574.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2985575.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2985578.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2985580.png)

